molecular formula C9H14ClNO B3026875 (R)-1-(3-Methoxyphenyl)ethanamine hydrochloride CAS No. 1167414-89-2

(R)-1-(3-Methoxyphenyl)ethanamine hydrochloride

Cat. No. B3026875
M. Wt: 187.66
InChI Key: IPMGDPJDHDVXRQ-OGFXRTJISA-N
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Description

“®-1-(3-Methoxyphenyl)ethanamine hydrochloride” is also known as “3-Methoxyphenethylamine” and has a molecular formula of C9H13NO . It’s a compound that falls under the category of aryls .


Molecular Structure Analysis

The molecular weight of “®-1-(3-Methoxyphenyl)ethanamine hydrochloride” is 151.2056 . The IUPAC Standard InChIKey is WJBMRZAHTUFBGE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“®-1-(3-Methoxyphenyl)ethanamine hydrochloride” has a molecular weight of 151.2056 . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Metabolism and Estrogenic Activity in Pesticides

Methoxychlor, a pesticide eliciting estrogenic activity in mammals, undergoes metabolic transformations involving (R)-1-(3-Methoxyphenyl)ethanamine hydrochloride. The enantiomers of its metabolites exhibit distinct estrogenic, antiestrogenic, and antiandrogenic activities, influenced by various hepatic cytochrome P450 isoforms (Hu & Kupfer, 2002).

2. Synthesis and Analgesic Activity

The synthesis of optically pure (S)- and (R)-1-aryl-2-phenylethylamines, including (R)-1-(3-Methoxyphenyl)ethanamine hydrochloride, has been explored. These compounds have shown significant analgesic activity, comparable to (-)-pentazocine hydrochloride (Takahashi et al., 1983).

3. Role in Bacterial Dechlorination of Pesticides

In studies on the dechlorination of methoxychlor, bacterial species including E. coli have been observed to convert methoxychlor into dechlorinated derivatives, indicating the role of (R)-1-(3-Methoxyphenyl)ethanamine hydrochloride in environmental decontamination processes (Satsuma & Masuda, 2012).

4. Pharmaceutical Synthesis

5. Glucuronidation by Human Hepatic Enzymes

The glucuronidation of metabolites of methoxychlor by human hepatic UDP-glucuronosyltransferases involves the compound as a substrate. This process is significant for understanding the elimination mechanism of estrogenic metabolites in humans (Hazai, Gagne, & Kupfer, 2004).

6. Antimicrobial Activity in Chalcones

Chalcones bearing N-substituted ethanamine, including (R)-1-(3-Methoxyphenyl)ethanamine hydrochloride, have been synthesized and evaluated for their antiamoebic activity. Some compounds in this series demonstrated significant activity against Entamoeba histolytica (Zaidi et al., 2015).

properties

IUPAC Name

(1R)-1-(3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMGDPJDHDVXRQ-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662529
Record name (1R)-1-(3-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Methoxyphenyl)ethanamine hydrochloride

CAS RN

1167414-89-2
Record name Benzenemethanamine, 3-methoxy-α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167414-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(3-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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